![molecular formula C6H3N5 B12438038 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the broader class of triazolopyrimidines, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy. Additionally, it has shown promise as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its therapeutic effects .
類似化合物との比較
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its use in explosives due to its high thermal stability.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits similar biological activities, including antimicrobial and anticancer effects.
Uniqueness: What sets [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile apart is its versatility in undergoing various chemical reactions and its broad spectrum of biological activities. Its ability to act as a scaffold for the development of new therapeutic agents makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C6H3N5 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-6-10-9-4-11(6)3-5/h2-4H |
InChIキー |
QDAGBMMBMCDBHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=NN=CN21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


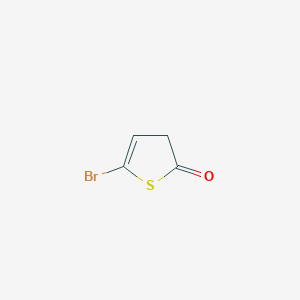
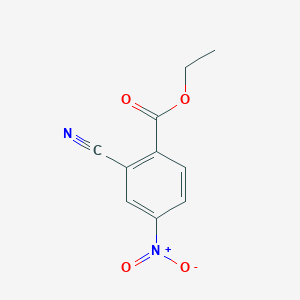

![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
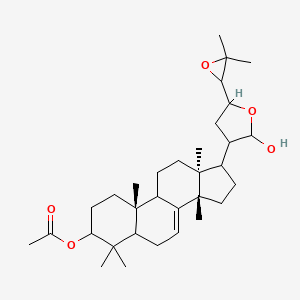
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
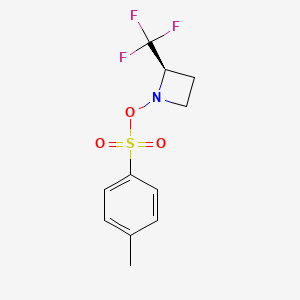
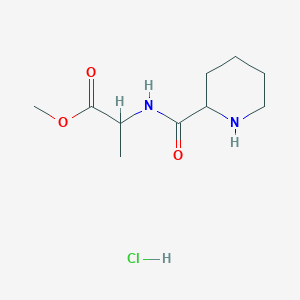
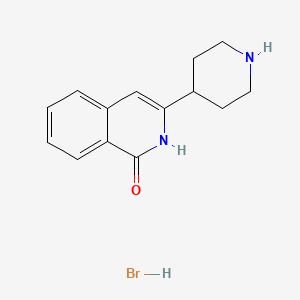
![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
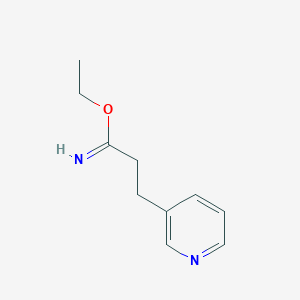

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
